(2E)-3-methylhex-2-enoate
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Overview
Description
(2E)-3-methylhex-2-enoate is a monounsaturated fatty acid anion resulting from the deprotonation of the carboxy group of (2E)-3-methylhex-2-enoic acid. It is a short-chain fatty acid anion and a monounsaturated fatty acid anion. It is a conjugate base of a (2E)-3-methylhex-2-enoic acid.
Scientific Research Applications
Catalytic Hydrogenation Studies
(Crombie, Jenkins, & Roblin, 1975) explored the palladium-catalyzed hydrogenation of related compounds to (2E)-3-methylhex-2-enoate. This study provided insights into the conversion of molecular dissymmetry into centrodissymmetry, important for determining the absolute configuration of allenes.
Synthesis and Chemical Transformation
(Gimalova et al., 2013) and (Gimalova et al., 2014) focused on synthesizing specific derivatives of this compound and examined their unusual recyclizations. These findings are significant for understanding the chemical behavior and potential applications of this compound.
Intramolecular Cyclization Processes
(Gimazetdinov et al., 2017) investigated the intramolecular cyclization of derivatives of this compound. This study contributes to understanding the cyclization mechanisms and potential synthetic applications.
Properties
Molecular Formula |
C7H11O2- |
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Molecular Weight |
127.16 g/mol |
IUPAC Name |
(E)-3-methylhex-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/p-1/b6-5+ |
InChI Key |
NTWSIWWJPQHFTO-AATRIKPKSA-M |
Isomeric SMILES |
CCC/C(=C/C(=O)[O-])/C |
Canonical SMILES |
CCCC(=CC(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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